Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride
Description
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;/h1-5H,6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGKVNMEHJJKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives can be substituted using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Applications
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride has demonstrated notable antibacterial properties. Research indicates that derivatives of this compound exhibit potent activity against various bacterial strains, including both gram-positive and gram-negative bacteria as well as Mycobacterium species. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that certain derivatives achieve MIC values as low as against Mycobacterium tuberculosis (Mtb), indicating strong efficacy against resistant strains .
| Compound | Type of Activity | MIC (μM) |
|---|---|---|
| Derivative A | Antibacterial | ≤0.006 |
| Derivative B | Antibacterial | ≤1 |
| Derivative C | Antibacterial | ≤0.5 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Applications
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Some derivatives have shown promising results in inhibiting cancer cell proliferation:
- Cytotoxicity : Certain derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), highlighting their potential as anticancer agents .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 | Derivative D | 15 |
| A549 | Derivative E | 20 |
Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and assessed their activity against Mycobacterium tuberculosis H37Rv. The results indicated that several compounds had MIC values significantly lower than existing treatments, showcasing their potential in combating drug-resistant tuberculosis strains .
Case Study 2: Anticancer Activity Profile
In another study focusing on anticancer properties, a derivative of this compound was tested against multiple cancer cell lines. The results demonstrated a clear dose-dependent inhibition of cell growth, with some compounds showing IC50 values in the low micromolar range, indicating strong potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
The compound’s core structure distinguishes it from similar molecules:
- Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride : Contains a fused imidazole-pyridine ring with a methanamine group at the 7-position.
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride : Substituted thiazole ring with a 4-chlorophenyl group (MW: 261.17, mp: 268°C) .
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride : Pyrimidine-based fused ring system (Similarity: 0.98 to the target compound) .
Table 1: Structural and Physical Properties Comparison
Functional Group and Bioactivity Trends
- Chlorophenyl substituents (e.g., in thiazole analogs) enhance lipophilicity and receptor binding affinity, as seen in antimicrobial or CNS-targeting agents .
- Carboxylic acid derivatives (e.g., ethyl imidazo[1,5-a]pyridine-7-carboxylate HCl) are often used as intermediates for prodrugs or enzyme inhibitors (Similarity: 0.91) .
- Pyrimidine vs. Pyridine cores : Pyrimidine-based analogs (e.g., imidazo[1,2-a]pyrimidin-2-ylmethanamine) exhibit higher similarity (0.98) to the target compound, suggesting overlapping pharmacological profiles .
Research Implications and Limitations
- Pharmacological Potential: The imidazo-pyridine scaffold is understudied compared to thiazole or pyrimidine analogs, warranting exploration in kinase or GPCR-targeted drug discovery.
- Data Gaps : Exact melting points, solubility, and bioactivity data for Imidazo[1,2-a]pyridin-7-ylmethanamine HCl are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have garnered attention due to their unique chemical structure and a wide range of biological activities. These compounds are recognized for their potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. The core structure of imidazo[1,2-a]pyridine allows for modifications that can enhance their biological efficacy.
1. Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have been reported to exhibit cytotoxic effects against breast and lung cancer cell lines with IC50 values in the micromolar range .
2. Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit bacterial growth with minimal inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
3. Neurological Effects
This compound has been investigated for its neuroprotective effects and potential as an acetylcholinesterase (AChE) inhibitor. Some derivatives exhibit AChE inhibition with IC50 values between 0.2 to 50 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their chemical structure. Modifications at various positions on the ring system can significantly alter their pharmacological profiles:
| Position | Substituent | Biological Activity |
|---|---|---|
| 3 | Alkyl groups | Enhanced anticancer activity |
| 4 | Halogen | Increased antimicrobial potency |
| 5 | Aromatic rings | Improved AChE inhibition |
These modifications allow medicinal chemists to tailor the compounds for specific therapeutic targets.
Case Study 1: Anticancer Activity
In a study examining the efficacy of various imidazo[1,2-a]pyridine derivatives against cancer cell lines, a compound with a methyl substituent at the 3-position exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 15 µM. This highlights the importance of structural modifications in enhancing anticancer properties .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial activity of imidazo[1,2-a]pyridine derivatives showed that a derivative with a methoxy group at the 4-position had an MIC of 8 µg/mL against Staphylococcus aureus. This suggests that specific functional groups can enhance antimicrobial effectiveness .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride in laboratory settings?
- Methodological Answer : Follow safety codes such as P201 (obtain specialized handling instructions), P231 (handle under inert gas/moisture-sensitive conditions), and P301+P310 (immediate medical attention if ingested) . Adhere to institutional safety regulations, including 100% compliance with written/online safety exams before experimental work . Use PPE (gloves, goggles) and store the compound in airtight containers to prevent moisture exposure or explosive instability (H200 , H300 , H400 hazards) .
Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be validated?
- Methodological Answer : Common methods include iodine-catalyzed cyclization (e.g., imidazo[1,2-a]pyridine derivatives synthesized via iodine-mediated reactions) . Validate efficiency using HPLC or NMR to monitor reaction progress. For optimization, apply factorial design (DoE) to test variables like catalyst loading, temperature, and solvent polarity, reducing trial-and-error iterations . Purification can involve column chromatography or crystallization, with purity assessed via melting point analysis and mass spectrometry .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Use 1H/13C NMR for structural elucidation, HPLC for purity assessment (>95%), and FT-IR to confirm functional groups. Mass spectrometry (e.g., ESI-MS) provides molecular weight validation. For crystalline derivatives, X-ray diffraction resolves stereochemical configurations, as demonstrated in studies of imidazo[1,2-a]pyridine-carbonitrile derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound derivatives?
- Methodological Answer : Employ full factorial designs to evaluate interactions between variables (e.g., reaction time, stoichiometry). For example, a 2^3 factorial design can optimize iodine catalyst concentration, temperature, and solvent polarity. Statistical tools like ANOVA identify significant factors, reducing experimental runs by 50% while maximizing yield . Computational tools (e.g., ICReDD’s reaction path search algorithms) further streamline parameter selection .
Q. What computational strategies are employed to predict reaction pathways and intermediates in the synthesis of Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, such as cyclization steps in iodine-catalyzed syntheses . Software like Gaussian or ORCA simulates transition states and intermediates. Machine learning (ML) models trained on reaction databases predict feasible pathways, reducing reliance on trial-and-error .
Q. How should researchers address contradictions in cytotoxicity data across different cell lines for Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Analyze dose-response curves and IC50 values in multiple cell lines (e.g., HepG2, MCF-7) to identify selective toxicity. For example, Compound 10a shows low cytotoxicity in cancer cells (IC50: 16–21 µM) but high toxicity in Vero cells (IC50: 76 µM) (Table 1) . Validate results using clonogenic assays and apoptosis markers (e.g., caspase-3). Control for batch-to-batch variability in compound purity and cell culture conditions.
| Compound | Hep-2 (µM) | HepG2 (µM) | MCF-7 (µM) | A375 (µM) | Vero (µM) |
|---|---|---|---|---|---|
| 10a | 20 | 18 | 21 | 16 | 76 |
| Table 1: Cytotoxicity data for imidazo[1,2-a]pyrazine/pyridine derivatives |
Q. What considerations are critical for scaling up this compound synthesis from laboratory to pilot plant?
- Methodological Answer : Optimize reactor design (e.g., continuous-flow systems for exothermic reactions) and separation technologies (e.g., membrane filtration for product isolation) . Use process simulation software (Aspen Plus) to model heat/mass transfer and minimize waste. Conduct hazard assessments for large-scale handling of unstable intermediates .
Q. How can theoretical frameworks guide the design of Imidazo[1,2-a]pyridine derivatives with enhanced bioactivity?
- Methodological Answer : Apply structure-activity relationship (SAR) models to correlate substituent effects (e.g., electron-withdrawing groups at C-7) with PDE3 inhibition or antimicrobial activity . Molecular docking studies (AutoDock) predict binding affinities to biological targets like kinases or bacterial enzymes . Validate hypotheses via iterative synthesis and in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
